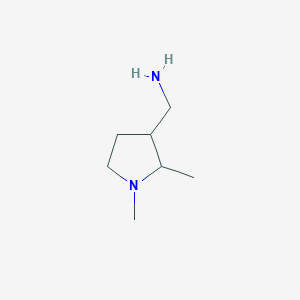

(1,2-Dimethylpyrrolidin-3-yl)methanamine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H16N2 |

|---|---|

Peso molecular |

128.22 g/mol |

Nombre IUPAC |

(1,2-dimethylpyrrolidin-3-yl)methanamine |

InChI |

InChI=1S/C7H16N2/c1-6-7(5-8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3 |

Clave InChI |

YVDIJLQWKDKXEJ-UHFFFAOYSA-N |

SMILES canónico |

CC1C(CCN1C)CN |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to the (1,2-Dimethylpyrrolidin-3-yl)methanamine Core

The construction of the (1,2-Dimethylpyrrolidin-3-yl)methanamine core can be approached through various synthetic routes that assemble the pyrrolidine (B122466) ring and install the required substituents. Key strategies include multicomponent reactions for rapid assembly, reductive amination for ring closure, and other cyclization techniques from acyclic precursors.

Multicomponent Reactions (MCRs) for Pyrrolidine Ring Formation

Multicomponent reactions (MCRs) offer an efficient pathway to complex pyrrolidine structures by combining three or more reactants in a single operation, thereby increasing atom and step economy. tandfonline.com The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful MCR for constructing the pyrrolidine ring. organic-chemistry.orgnih.gov In a hypothetical MCR approach to the (1,2-Dimethylpyrrolidin-3-yl)methanamine core, an azomethine ylide could be generated in situ from the condensation of an α-amino acid ester (such as a sarcosine (B1681465) derivative to install the N-methyl group) and an aldehyde. This dipole would then react with a suitably substituted dipolarophile to form the pyrrolidine ring with the desired substitution pattern.

The versatility of MCRs allows for the synthesis of diverse pyrrolidine derivatives. For instance, a three-component reaction between an aldehyde, an aminomalonate, and a nitro-alkene can yield tetrasubstituted pyrrolidines with high diastereoselectivity. Another approach involves the reaction of acenaphthenequinone, β-nitro-olefins, and α-amino acids to provide polycyclic N-fused-pyrrolidine derivatives. tandfonline.com These methods highlight the potential of MCRs to rapidly build the densely functionalized core required for the target molecule.

Table 1: Examples of Multicomponent Reactions for Pyrrolidine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes, Amino acid esters, Chalcones | K2CO3, I2 | Pyrrolidine-2-carboxylates | tandfonline.com |

| Isatin, Glycine methyl ester, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Et3N, Acetonitrile, Reflux | Spirooxindole pyrrolidine derivatives | tandfonline.com |

| Aromatic aldehydes, Aniline, Ethyl 2,4-dioxovalerate | Acid-catalyzed | 1,4,5-Trisubstituted pyrrolidine-2,3-diones | beilstein-journals.org |

| Acenaphthenequinone, β-nitro-olefins, α-amino acids | Catalyst-free, MeOH/H2O, Reflux | Polycyclic N-fused-pyrrolidines | tandfonline.com |

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis and can be effectively applied to the formation of the pyrrolidine ring. A classical approach involves the double reductive amination of a 1,4-dicarbonyl compound with a primary amine. For the target molecule, this would involve reacting a suitable 1,4-dicarbonyl precursor with methylamine, followed by reduction to form the N-methyl-pyrrolidine ring.

A more advanced strategy involves a sequence of proline-catalyzed asymmetric α-amination of an aldehyde, followed by a reductive amination/cyclization step. nih.govresearchgate.net This method allows for the enantioselective synthesis of 2-aminomethyl and 3-amino pyrrolidines. nih.govresearchgate.net Applying this logic, a suitable ω-amino aldehyde could undergo an initial α-amination to install a nitrogen functionality, which is then followed by an intramolecular reductive amination to close the ring and form a 3-aminopyrrolidine (B1265635) derivative. The methyl groups at the N1 and C2 positions would be installed either on the precursor or through subsequent alkylation steps.

Cyclization Reactions in Pyrrolidine Synthesis

The formation of the pyrrolidine ring via intramolecular cyclization of a linear precursor is a common and versatile strategy. The specific type of cyclization depends on the functional groups present in the acyclic starting material.

Intramolecular Amination: An acyclic precursor containing an amine and a suitable leaving group at the appropriate positions can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a modern approach to pyrrolidines under mild conditions. organic-chemistry.org

Aza-Michael Cyclization: An intramolecular aza-Michael reaction, where an amine attacks a conjugated alkene within the same molecule, is an effective method for ring formation. This strategy can be rendered asymmetric through the use of chiral catalysts. whiterose.ac.uk

[3+2] Cycloaddition: As mentioned under MCRs, the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a powerful tool for constructing the pyrrolidine skeleton, often with high stereocontrol. organic-chemistry.orgnih.gov This method can generate multiple stereocenters in a single step. nih.gov

Iodine-Mediated Aminocyclization: An iodine-mediated 5-endo-trig aminocyclization can be used to form the polyhydroxylated pyrrolidine skeleton from acyclic amino-alkene precursors. nih.gov

Precursor Identification and Utilization in Synthetic Pathways

The choice of precursor is intrinsically linked to the chosen synthetic strategy. A retrosynthetic analysis of (1,2-Dimethylpyrrolidin-3-yl)methanamine reveals several key potential precursors.

Chiral Pool Starting Materials: Amino acids, particularly L-proline and its derivatives like trans-4-hydroxy-L-proline, are invaluable starting points. mdpi.com Their inherent chirality can be leveraged to produce enantiomerically pure pyrrolidines. For example, (S)-pyrrolidin-2-ylmethanol, derived from proline, is a common precursor for various drugs. mdpi.com

Acyclic Precursors: For cyclization strategies, acyclic compounds are essential. An ω-chloroamine or a protected amino alcohol could serve as a precursor for intramolecular substitution or amination reactions. For instance, the synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives can start from itaconic acid and substituted benzylamines. uran.ua

Dicarbonyl Compounds: As mentioned, 1,4-dicarbonyl compounds or their synthetic equivalents are direct precursors for synthesis via reductive amination with a primary amine. mdpi.com

Butadiene Derivatives: Functionalized butadienes, such as 1-hydroxymethyl-4-phenylsulfonylbutadiene, can be used to synthesize 2,3,4-trisubstituted pyrrolidines through a sequence of epoxidation, nucleophilic attack by an amine, and cyclization. thieme-connect.com

Table 2: Potential Precursors and Corresponding Synthetic Methods

| Precursor Type | Example | Synthetic Methodology | Reference |

|---|---|---|---|

| Chiral Amino Acid | L-Proline, 4-Hydroxy-L-proline | Chiral Pool Synthesis | mdpi.com |

| Acyclic Amine | Itaconic acid and Benzylamine | Cyclization/Amidation | uran.ua |

| Dicarbonyl Equivalent | Succinaldehyde | Reductive Amination | mdpi.com |

| Functionalized Diene | 1-Hydroxymethyl-4-sulfonylbutadiene | Cyclization via Michael Addition | thieme-connect.com |

| ω-Chloroketone | 5-Chloro-2-pentanone | Biocatalytic Transamination/Cyclization | N/A |

Stereoselective Synthesis of (1,2-Dimethylpyrrolidin-3-yl)methanamine Enantiomers and Diastereomers

Controlling the stereochemistry at the C2 and C3 positions is paramount for the synthesis of specific enantiomers and diastereomers of (1,2-Dimethylpyrrolidin-3-yl)methanamine. This is typically achieved through asymmetric catalysis, the use of chiral auxiliaries, or by starting from the chiral pool.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including substituted pyrrolidines. mdpi.com Organocatalysis, in particular, has seen significant advancements.

Proline-Derived Catalysts: Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are highly effective organocatalysts for asymmetric transformations like aldol (B89426) and Michael reactions, which can be key steps in building chiral pyrrolidine precursors. mdpi.com

Chiral Phosphoric Acids (CPAs): CPAs are excellent Brønsted acid catalysts for enantioselective reactions. They can catalyze intramolecular aza-Michael cyclizations to produce enantioenriched pyrrolidines. whiterose.ac.uk

Transition Metal Catalysis: Chiral transition metal complexes, often featuring ligands derived from chiral scaffolds, are used for various asymmetric transformations. For example, the diastereoselective synthesis of pyrrolidines can be achieved through 1,3-dipolar cycloadditions catalyzed by silver carbonate (Ag₂CO₃). nih.gov

The choice of catalyst and reaction conditions allows for the selective formation of one stereoisomer over others. For instance, in a [3+2] cycloaddition, the facial selectivity of the attack on the dipolarophile by the azomethine ylide can be controlled by a chiral catalyst, thereby setting the stereochemistry of the newly formed chiral centers in the pyrrolidine ring. nih.gov

Table 3: Asymmetric Catalytic Systems for Pyrrolidine Synthesis

| Reaction Type | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| Asymmetric α-amination | L-Proline | Organocatalytic diamination of aldehydes | nih.govresearchgate.net |

| Intramolecular aza-Michael | Chiral Phosphoric Acid (CPA) | Enantioselective cyclization of N-protected amines | whiterose.ac.uk |

| [3+2] Cycloaddition | Ag2CO3 | Diastereoselective synthesis from azomethine ylides | nih.gov |

| Conjugate Addition | Thiourea-amine bifunctional catalyst | High diastereo- and enantioselectivity | mdpi.com |

Chiral Auxiliary-Mediated Approaches

For instance, a common strategy involves the diastereoselective alkylation of an enolate derived from a chiral amide. In a hypothetical application to this target molecule, a chiral auxiliary, such as a pseudoephedrine derivative, could be attached to a suitable precursor to form a chiral amide. nih.gov Subsequent intramolecular cyclization or other bond-forming reactions would proceed with a high degree of stereocontrol, dictated by the steric influence of the auxiliary. After the desired stereocenters are established, the chiral auxiliary is cleaved to yield the enantiomerically enriched pyrrolidine derivative. The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.

Table 1: Common Chiral Auxiliaries and Their Applications in Amine Synthesis

| Chiral Auxiliary | Typical Application | Reference |

| Evans' Oxazolidinones | Asymmetric alkylation, aldol reactions | wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides | nih.gov |

| (S)-(-)-1-Phenylethylamine | Resolution of racemic acids and amines | |

| Camphorsultam | Asymmetric Diels-Alder and alkylation reactions | wikipedia.org |

Diastereomeric Salt Formation for Chiral Resolution

For racemic mixtures of (1,2-Dimethylpyrrolidin-3-yl)methanamine, chiral resolution via diastereomeric salt formation is a classical and effective method for separating the enantiomers. This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

While specific literature detailing the resolution of (1,2-Dimethylpyrrolidin-3-yl)methanamine is scarce, the general procedure would involve dissolving the racemic amine and a stoichiometric amount of a chiral resolving agent, such as tartaric acid or mandelic acid, in a suitable solvent. One of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility. After separation by filtration, the desired enantiomer of the amine can be liberated from the salt by treatment with a base. The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation.

Enantioselective Reductions and Oxidations

Enantioselective reductions and oxidations are key transformations in asymmetric synthesis. For the synthesis of chiral pyrrolidines, enantioselective reduction of a suitable prochiral precursor is a common strategy. For example, a pyrrole (B145914) derivative appropriately substituted could be a precursor. The stereoselective reduction of the pyrrole ring can lead to the formation of a pyrrolidine with controlled stereochemistry. researchgate.netfigshare.com While a direct application to (1,2-Dimethylpyrrolidin-3-yl)methanamine is not explicitly documented, related methodologies provide a conceptual framework.

Catalytic hydrogenation of substituted pyrroles using chiral catalysts can afford highly enantioenriched pyrrolidines. researchgate.net The stereochemical outcome is dictated by the interaction of the substrate with the chiral catalyst surface. Similarly, enantioselective reduction of a ketone or imine precursor using chiral reducing agents or catalysts could establish one or more of the stereocenters present in the target molecule.

Derivatization and Analogue Synthesis of (1,2-Dimethylpyrrolidin-3-yl)methanamine

N-Alkylation and N-Acylation Reactions

The primary amine of the methanamine moiety and the tertiary amine of the pyrrolidine ring in (1,2-Dimethylpyrrolidin-3-yl)methanamine offer sites for further functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: The primary amine can be selectively mono- or di-alkylated using various alkylating agents such as alkyl halides or sulfates in the presence of a base. nih.gov Reductive amination, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing alkyl groups. nih.gov The tertiary amine of the pyrrolidine ring can also undergo quaternization with an alkyl halide to form a quaternary ammonium (B1175870) salt.

N-Acylation: The primary amine readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. researchgate.net This reaction is often used to introduce a wide variety of functional groups or to serve as a protecting group strategy during multi-step syntheses. The conditions for N-acylation are generally mild and high-yielding.

Table 2: Examples of N-Alkylation and N-Acylation Reagents

| Reaction Type | Reagent Class | Specific Example |

| N-Alkylation | Alkyl Halide | Methyl Iodide |

| Aldehyde (Reductive Amination) | Benzaldehyde | |

| N-Acylation | Acyl Chloride | Acetyl Chloride |

| Anhydride (B1165640) | Acetic Anhydride |

Modifications at the Pyrrolidine Ring System

Modifying the pyrrolidine ring of (1,2-Dimethylpyrrolidin-3-yl)methanamine allows for the synthesis of a diverse range of analogues. While specific examples for this exact molecule are limited, general strategies for pyrrolidine ring functionalization can be considered.

One approach involves the synthesis of pyrrolidine precursors with desired substituents already in place, which are then carried through the synthetic sequence. mdpi.com Another strategy is the direct functionalization of the pyrrolidine ring. Recent advances in C-H activation chemistry could potentially allow for the selective introduction of functional groups at various positions on the pyrrolidine ring, although this would likely require careful optimization of reaction conditions to control regioselectivity. nih.govacs.org Ring-opening of the pyrrolidine followed by functionalization and re-cyclization is another, albeit more complex, possibility for skeletal modification. researchgate.net

Functionalization of the Methanamine Moiety

The primary amine of the methanamine group is a versatile handle for a wide array of chemical transformations beyond simple N-alkylation and N-acylation. It can be converted into other functional groups, allowing for the synthesis of diverse analogues.

For example, the primary amine can be converted into an isothiocyanate or an isocyanate, which can then react with various nucleophiles to form thioureas, ureas, and carbamates. Diazotization of the primary amine could lead to the formation of an alcohol or other functionalities via a diazonium salt intermediate, although this reaction is more common for aromatic amines. The aminomethyl group can also participate in condensation reactions with carbonyl compounds to form imines or be used in the construction of larger heterocyclic systems. The specific functionalization strategy would be dictated by the desired properties of the final analogue.

Reactivity and Functional Group Transformations

The reactivity of (1,2-Dimethylpyrrolidin-3-yl)methanamine is dictated by its primary and tertiary amine functional groups and the saturated pyrrolidine ring.

The primary amine of (1,2-Dimethylpyrrolidin-3-yl)methanamine is a key site for functionalization. It can undergo a variety of amination and related reactions to form more complex derivatives.

N-Alkylation and N-Arylation: The primary amine can be selectively alkylated or arylated to produce secondary amines. Reductive amination with aldehydes or ketones is a common method for controlled mono-alkylation.

Amide and Sulfonamide Formation: Acylation with acid chlorides, anhydrides, or activated carboxylic acids yields amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These transformations are fundamental in modifying the compound's physicochemical properties.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of substituted ureas and thioureas, respectively, which are common functional groups in bioactive molecules.

Tandem reactions, such as amination/cyanation/alkylation sequences, have been developed for the synthesis of functionalized pyrrolidines from acyclic precursors, highlighting the versatility of amination chemistry in building the heterocyclic core itself. researchgate.net

Substitution and elimination reactions involving the (1,2-Dimethylpyrrolidin-3-yl)methanamine scaffold generally require the presence of a good leaving group. masterorganicchemistry.com The inherent functional groups (amines) are poor leaving groups.

Substitution: For a substitution reaction to occur on the side chain, the primary amine would first need to be converted into a different functional group, such as a hydroxyl group (via diazotization followed by hydrolysis), which could then be transformed into a good leaving group (e.g., tosylate or halide). This activated intermediate could then undergo nucleophilic substitution (SN1 or SN2). khanacademy.orgleah4sci.com The choice between SN1 and SN2 pathways would depend on the substrate, nucleophile, solvent, and leaving group. youtube.com

Elimination: Elimination reactions (E1 or E2) are less probable for the side chain. For elimination to occur involving the ring, a leaving group would need to be installed on the pyrrolidine ring itself. For instance, a hydroxylated pyrrolidine analogue could undergo dehydration under acidic conditions. khanacademy.org The regioselectivity of such an elimination would be governed by Zaitsev's or Hofmann's rule, depending on the reaction conditions and the steric bulk of the base used. leah4sci.com

The saturated pyrrolidine ring is generally stable. However, under specific conditions, particularly after derivatization, it can undergo ring-opening or expansion reactions.

Ring-Opening: N-acyl or N-sulfonyl derivatives of pyrrolidine can be susceptible to cleavage. For example, the von Braun reaction involves treating an N-benzoyl derivative with phosphorus pentabromide, leading to ring opening and the formation of a dibromoalkane. Strained bicyclic analogues, such as 2,3-methanopyrrolidines, can undergo ring-opening of the cyclopropane (B1198618) moiety, providing access to more complex heterocyclic systems. chim.it

Ring-Expansion: Ring expansion reactions can transform the five-membered pyrrolidine ring into a six-membered piperidine (B6355638) ring. This is a synthetically valuable transformation. One classic method is the Tiffeneau-Demjanov rearrangement, which could be adapted to a pyrrolidine derivative containing a hydroxymethyl or aminomethyl group on the ring, proceeding through a carbocation intermediate. More modern methods involve cascade reactions that can build medium-sized rings from smaller ones. nih.govwhiterose.ac.uk For instance, an ylide-based aza-Payne rearrangement of related 2,3-aziridin-1-ols can lead to the formation of pyrrolidines in a relay ring expansion process. nih.gov

| Reaction Type | Required Modification | Key Intermediate/Reagent | Product Type | Reference |

| Ring-Opening | N-Acylation | von Braun Reaction (PBr5) | Dihaloalkylamine | General Organic Chemistry |

| Ring-Opening | Strained Analogue | Acid or Lewis Acid | Functionalized Piperidines | chim.it |

| Ring-Expansion | Hydroxymethyl on Ring | Tiffeneau-Demjanov Rearrangement | Piperidone | General Organic Chemistry |

| Ring-Expansion | Ylide-based cascade | Sulfoxonium ylide on aziridinol | Substituted Pyrrolidine | nih.gov |

The oxidation and reduction chemistry of (1,2-Dimethylpyrrolidin-3-yl)methanamine and its derivatives offers pathways to other functionalized molecules.

Oxidation: The tertiary amine on the pyrrolidine ring can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. The primary amine on the side chain can be oxidized, though this often leads to a mixture of products, including imines, oximes, or nitro compounds, depending on the oxidant and conditions. It is also possible to achieve C-H oxidation at positions alpha to the nitrogen atom under specific catalytic conditions.

Reduction: As (1,2-Dimethylpyrrolidin-3-yl)methanamine is a fully saturated heterocycle, it is resistant to reduction. However, reduction reactions are critical in the synthesis of such molecules. The pyrrolidine ring is often formed by the catalytic hydrogenation of a corresponding substituted pyrrole. nih.gov This process can be highly diastereoselective, with the stereochemistry directed by existing substituents. nih.gov Functional groups introduced onto the scaffold, such as ketones, esters, or amides in various analogues, can be selectively reduced using standard reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). mdpi.com

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry and conformational dynamics of (1,2-Dimethylpyrrolidin-3-yl)methanamine.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structural backbone of (1,2-Dimethylpyrrolidin-3-yl)methanamine would be pieced together using a suite of NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide initial information on the number and types of protons present. Key expected signals would include two distinct singlets for the N-methyl and C2-methyl groups, a series of multiplets for the diastereotopic protons on the pyrrolidine (B122466) ring (C2-H, C3-H, C4-H₂, C5-H₂), and signals corresponding to the aminomethyl (-CH₂NH₂) group. The ¹³C NMR spectrum would complement this by showing eight distinct carbon signals, confirming the molecular asymmetry.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are estimated chemical shift ranges. Actual values may vary based on solvent and stereochemistry.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| N-CH₃ | 2.2 - 2.5 | 40 - 45 | s |

| C2-CH₃ | 1.0 - 1.3 | 15 - 20 | d |

| C2-H | 2.5 - 2.9 | 60 - 68 | q |

| C3-H | 2.0 - 2.4 | 45 - 55 | m |

| C4-H₂ | 1.6 - 2.0 | 25 - 35 | m |

| C5-H₂ | 2.4 - 2.8 | 55 - 62 | m |

| -CH₂NH₂ | 2.6 - 3.0 | 40 - 48 | m |

| -NH₂ | 1.5 - 2.5 | - | br s |

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. chiralen.com It would reveal correlations between C2-H and C3-H, C3-H and the C4 protons, and the C4 protons with the C5 protons, thus mapping the connectivity within the pyrrolidine ring. A correlation between the C3-H and the aminomethyl protons (-CH₂) would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon signal. chiralen.com This would allow for the definitive assignment of each carbon atom based on the already assigned proton spectrum. For instance, the proton multiplet at ~2.7 ppm would correlate with the carbon signal at ~64 ppm, assigning them to C2-H and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations. chiralen.com This is crucial for connecting different spin systems and assigning quaternary carbons. Key expected correlations would include the N-methyl protons to C2 and C5, and the C2-methyl protons to C2 and C3. The aminomethyl protons would show correlations to C2, C3, and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly vital for stereochemical assignments. mdpi.com

Stereochemical Assignments via NMR Spectroscopic Methods

(1,2-Dimethylpyrrolidin-3-yl)methanamine has two stereocenters (C2 and C3), meaning it can exist as two pairs of enantiomers: (2R,3R)/(2S,3S) (trans) and (2R,3S)/(2S,3R) (cis). NMR, specifically NOESY, is a powerful technique for determining the relative stereochemistry (cis vs. trans).

For the cis isomer (e.g., 2R,3S), the C2-methyl group and the C3-aminomethyl group are on the same face of the pyrrolidine ring. A distinct NOE cross-peak would be expected between the protons of the C2-methyl group and the protons of the C3-aminomethyl group.

For the trans isomer (e.g., 2R,3R), these two groups are on opposite faces of the ring. Consequently, the NOE correlation between the C2-methyl and C3-aminomethyl protons would be absent or significantly weaker. Analysis of proton-proton coupling constants (³JHH) can also provide insight into the dihedral angles between protons on the ring, further supporting stereochemical assignments. researchgate.net

Dynamic NMR Studies for Conformational Dynamics

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope or twist forms. Furthermore, the nitrogen atom of the tertiary amine can undergo inversion. unibas.it

Dynamic NMR (DNMR) studies, involving recording NMR spectra at variable temperatures, can provide insight into these conformational dynamics. unibas.itcopernicus.org At room temperature, processes like ring puckering and nitrogen inversion are usually fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, these processes can be slowed. If the energy barrier is high enough, separate signals for different conformers may be observed in the ¹H or ¹³C NMR spectra. By analyzing the coalescence temperature of these signals, the free energy of activation (ΔG‡) for the conformational interchange can be calculated, providing quantitative data on the molecule's flexibility.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the exact mass of a molecule with high precision. For (1,2-Dimethylpyrrolidin-3-yl)methanamine, the molecular formula is C₈H₁₈N₂. HRMS would be used to measure the mass of its protonated molecular ion, [M+H]⁺. The experimentally measured mass would be compared to the calculated theoretical mass to confirm the elemental composition, a critical step in verifying the compound's identity.

Molecular Formula: C₈H₁₈N₂

Calculated Monoisotopic Mass: 142.1470 u

Expected [M+H]⁺ ion in HRMS: 143.1548 m/z

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a protonated version) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov For the [M+H]⁺ ion of (1,2-Dimethylpyrrolidin-3-yl)methanamine, several key fragmentation pathways can be predicted, drawing parallels with the fragmentation of other substituted pyrrolidines and N-alkyl amines. researchgate.netlibretexts.org

A primary fragmentation route would be α-cleavage, the breaking of a carbon-carbon bond adjacent to a nitrogen atom.

Loss of the aminomethyl group: Cleavage of the C3-CH₂NH₂ bond would result in a fragment ion corresponding to the dimethylpyrrolidinyl cation.

Ring opening: α-cleavage at the C2-C3 or C2-N bond, followed by further fragmentation, is a common pathway for pyrrolidine rings.

Formation of iminium ions: A characteristic fragmentation involves the formation of stable iminium ions. For instance, cleavage of the C2-C3 bond could lead to the formation of an N-methyl-2-methyl-Δ¹-pyrrolinium ion, a common fragment in related structures. The loss of the C2-methyl group is also a plausible pathway.

Interactive Table: Predicted Major Fragment Ions in MS/MS of [M+H]⁺ Note: These predictions are based on general fragmentation rules for substituted pyrrolidines.

| Predicted m/z | Proposed Fragment Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 127 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from aminomethyl group |

| 112 | [M+H - CH₂NH₂]⁺ | Cleavage of C3-CH₂ bond (loss of aminomethyl radical) |

| 98 | [C₆H₁₂N]⁺ | Ring opening followed by loss of C₂H₆N |

| 84 | [C₅H₁₀N]⁺ | Formation of N-methyl-2-methyl-Δ¹-pyrrolinium ion |

| 70 | [C₄H₈N]⁺ | Formation of N-methyl-Δ¹-pyrrolinium ion |

| 58 | [C₃H₈N]⁺ | Iminium ion from cleavage of the N-methyl group and ring opening |

By combining these advanced spectroscopic techniques, a complete and unambiguous structural and stereochemical characterization of (1,2-Dimethylpyrrolidin-3-yl)methanamine can be achieved, providing a detailed understanding of its molecular architecture and dynamic behavior in solution.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and probing its conformational landscape.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For (1,2-Dimethylpyrrolidin-3-yl)methanamine, the IR spectrum is expected to show a series of absorption bands corresponding to its various structural features.

The primary amine (-NH₂) group would exhibit characteristic N-H stretching vibrations, typically appearing as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is expected in the range of 1590-1650 cm⁻¹.

The C-H bonds of the pyrrolidine ring, the methyl groups, and the methylene (B1212753) bridge will give rise to stretching vibrations in the 2850-3000 cm⁻¹ range. C-H bending vibrations for the CH₂ and CH₃ groups are anticipated to appear in the 1350-1480 cm⁻¹ region.

The C-N stretching vibrations of the tertiary amine within the pyrrolidine ring and the primary amine are expected to be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Frequencies for (1,2-Dimethylpyrrolidin-3-yl)methanamine

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 | Medium |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590-1650 | Medium |

| Alkyl C-H | C-H Stretch | 2850-3000 | Strong |

| CH₂/CH₃ | C-H Bend | 1350-1480 | Medium |

| C-N | C-N Stretch | 1000-1250 | Medium-Weak |

Note: These are predicted values based on typical functional group absorption ranges. Actual experimental values may vary.

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of (1,2-Dimethylpyrrolidin-3-yl)methanamine, the C-C and C-N skeletal vibrations of the pyrrolidine ring are expected to be prominent. The symmetric C-H stretching vibrations of the alkyl groups would also produce strong Raman signals. The N-H stretching vibrations of the primary amine may be observable, although they are often weaker in Raman than in IR spectra.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for identifying chromophores, which are parts of a molecule that absorb light in the UV-Vis range.

(1,2-Dimethylpyrrolidin-3-yl)methanamine is a saturated aliphatic amine. It lacks any significant chromophores, such as double bonds, aromatic rings, or carbonyl groups. Therefore, it is not expected to exhibit strong absorption in the conventional UV-Vis region (200-800 nm). Any observed absorption would likely be weak and occur at shorter wavelengths (below 220 nm), corresponding to n → σ* transitions of the non-bonding electrons on the nitrogen atoms.

Chiroptical Spectroscopy for Enantiomeric Characterization

(1,2-Dimethylpyrrolidin-3-yl)methanamine is a chiral molecule, meaning it can exist as non-superimposable mirror images called enantiomers. Chiroptical techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral center.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other.

For (1,2-Dimethylpyrrolidin-3-yl)methanamine, the CD spectrum would be expected to show Cotton effects (peaks or troughs) corresponding to the electronic transitions of the molecule. Although the UV-Vis absorption is weak, the chiral environment of the nitrogen atoms' non-bonding electrons could give rise to measurable CD signals in the far-UV region. The sign and magnitude of these Cotton effects would be specific to the absolute configuration of the stereocenters in the molecule.

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to CD, ORD is a powerful tool for characterizing chiral molecules. The ORD curve of one enantiomer will be the mirror image of the other.

The ORD spectrum of a specific enantiomer of (1,2-Dimethylpyrrolidin-3-yl)methanamine would show a plain curve at wavelengths away from any absorption bands. Near an absorption band, the ORD curve will exhibit a Cotton effect, which is a characteristic peak and trough. The shape and sign of the Cotton effect are related to the stereochemistry of the molecule. By analyzing the ORD spectrum, it is possible to gain information about the absolute configuration of the chiral centers.

Table 2: Summary of Spectroscopic Techniques and Expected Information for (1,2-Dimethylpyrrolidin-3-yl)methanamine

| Spectroscopic Technique | Information Obtained | Expected Observations |

| Infrared (IR) Spectroscopy | Identification of functional groups (N-H, C-H, C-N). | Characteristic absorption bands for primary amine and alkyl groups. |

| Raman Spectroscopy | Complementary vibrational information, especially for skeletal modes. | Strong signals for C-C and C-N skeletal vibrations and symmetric C-H stretches. |

| UV-Vis Spectroscopy | Electronic transitions and presence of chromophores. | No significant absorption in the 200-800 nm range due to the absence of chromophores. |

| Circular Dichroism (CD) | Differentiation of enantiomers and determination of absolute configuration. | Mirror-image spectra for enantiomers with potential Cotton effects in the far-UV region. |

| Optical Rotatory Dispersion (ORD) | Measurement of optical rotation as a function of wavelength for chiral analysis. | Mirror-image plain curves with Cotton effects near absorption bands for each enantiomer. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful method provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation and, crucially for chiral molecules, its absolute stereochemistry.

The analysis of the resulting crystal structure unequivocally established the cis configuration of the methyl and aminomethyl substituents at the stereogenic carbons (C2 and C3) of the pyrrolidine ring for this particular diastereomer. This finding was critical in confirming that the synthetic pathway yielded the expected stereoisomer without inversion of configuration at the chiral centers. The solid-state conformation, as revealed by the crystallographic data, illustrates the specific puckering of the five-membered ring and the spatial orientation of the substituent groups.

While the complete crystallographic data set for this derivative is not publicly available, the study underscores the power of X-ray crystallography in providing definitive proof of absolute stereochemistry and conformational details that are essential for structure-activity relationship studies and the design of stereochemically pure compounds.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These ab initio methods provide a detailed picture of the electronic environment, which dictates the molecule's stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net By approximating the many-body electronic Schrödinger equation, DFT offers a balance between accuracy and computational cost, making it suitable for molecules of moderate size, such as (1,2-Dimethylpyrrolidin-3-yl)methanamine. nih.govajchem-a.com

A typical DFT study begins with the geometry optimization of the molecule to locate its lowest-energy structure. This is often performed using a specific functional, such as B3LYP, and a basis set, like 6-311G+(d,p), which defines the mathematical functions used to describe the atomic orbitals. researchgate.netnih.gov Once the optimized geometry is obtained, various electronic properties can be calculated. These properties, including total energy, dipole moment, and the distribution of atomic charges, are crucial for predicting the molecule's behavior in chemical reactions. nih.govirjweb.comthaiscience.info For (1,2-Dimethylpyrrolidin-3-yl)methanamine, these calculations would reveal the distribution of electron density, highlighting the influence of the nitrogen atoms and methyl groups on the molecule's polarity and reactive sites.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -367.1234 |

| Dipole Moment (Debye) | 1.85 |

| Mulliken Atomic Charge on N1 (pyrrolidine) | -0.58 e |

| Mulliken Atomic Charge on N (methanamine) | -0.89 e |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.comresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. thaiscience.infonih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be derived to quantify the molecule's reactive nature. irjweb.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. nih.gov It is used to predict sites for electrophilic and nucleophilic attack. ajchem-a.comthaiscience.info For (1,2-Dimethylpyrrolidin-3-yl)methanamine, the MEP map would likely show regions of negative potential (electron-rich, typically colored red) concentrated around the two nitrogen atoms due to their lone pairs of electrons, making them susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor, blue) would be expected around the hydrogen atoms of the amine and methyl groups, indicating sites for potential nucleophilic interaction. researchgate.net

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.15 |

| E(LUMO) | 0.95 |

| Energy Gap (ΔE) | 7.10 |

| Chemical Hardness (η) | 3.55 |

| Chemical Softness (S) | 0.28 |

| Electronegativity (χ) | 2.60 |

Computational quantum chemistry is a valuable tool for predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. mdpi.commdpi.com Nuclear Magnetic Resonance (NMR) chemical shifts for nuclei such as ¹H and ¹³C can be accurately calculated using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com These calculations are typically performed on the optimized molecular geometry.

The raw calculated shielding tensors are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net For improved accuracy, it is often necessary to apply a scaling factor or perform a linear regression analysis against known experimental data. researchgate.net Furthermore, since experimental NMR spectra are usually recorded in solution, computational models can incorporate solvent effects through methods like the Polarizable Continuum Model (PCM) to better replicate the experimental conditions. researchgate.net

| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| N-CH₃ (pyrrolidine) | 2.25 | 41.5 |

| C-CH₃ (pyrrolidine) | 1.05 | 15.8 |

| CH₂-NH₂ | 2.78 | 45.2 |

| Ring CH₂ (position 4) | 1.80 | 28.9 |

| Ring CH₂ (position 5) | 2.50 | 55.1 |

Conformational Analysis and Energy Landscape Exploration

Flexible molecules like (1,2-Dimethylpyrrolidin-3-yl)methanamine can exist in multiple spatial arrangements, or conformations, which arise from the rotation around single bonds. Conformational analysis aims to explore the molecule's potential energy surface to identify the stable conformers (local minima) and determine the most stable structure (global minimum), which often dictates the molecule's biological activity and physical properties. mdpi.com

While quantum methods are highly accurate, their computational cost can be prohibitive for exploring the vast conformational space of a flexible molecule. Molecular Mechanics (MM) offers a much faster alternative by modeling the molecule as a collection of atoms interacting via a classical potential energy function, known as a force field. arxiv.org This function includes terms for bond stretching, angle bending, torsional rotations, and non-bonded (van der Waals and electrostatic) interactions. nih.gov

Standardized force fields such as AMBER, CHARMM, and OPLS are widely used. nih.govnih.gov However, the accuracy of an MM simulation depends heavily on the quality of the force field parameters for the specific molecule under study. For a novel structure like (1,2-Dimethylpyrrolidin-3-yl)methanamine, pre-existing parameters may not be available or sufficiently accurate. In such cases, new parameters can be developed by fitting the MM potential energy function to data derived from high-level quantum mechanical calculations, ensuring a more reliable description of the molecule's energy landscape. researchgate.net

The core of conformational analysis is the systematic exploration of the molecule's degrees of freedom. Several algorithms can be employed for conformational sampling:

Systematic Search : This method involves rotating each flexible bond in discrete steps, generating a grid of all possible conformations. While thorough, its computational cost grows exponentially with the number of rotatable bonds.

Stochastic Search : Methods like Monte Carlo (MC) sampling introduce random changes to the molecular geometry. These new conformations are then accepted or rejected based on their energy, allowing for a more efficient exploration of the potential energy surface.

Molecular Dynamics (MD) Simulation : MD simulates the motion of atoms over time by solving Newton's equations of motion. By simulating at a given temperature, the molecule gains kinetic energy to overcome rotational barriers, allowing it to sample a wide range of conformations. nih.govnih.gov

Following the generation of a diverse set of conformations, each structure is subjected to energy minimization to locate the nearest local minimum on the energy surface. The resulting unique conformers are then ranked by their relative energies. The conformer with the lowest energy is identified as the global minimum, representing the most probable structure of the molecule in its ground state. aps.org

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 65.2 |

| 2 | 0.85 | 15.1 |

| 3 | 1.50 | 5.3 |

| 4 | 2.10 | 2.1 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. This method allows researchers to observe the dynamic behavior of a compound, providing insights that are not accessible through static modeling.

Investigation of Dynamic Molecular Behavior in Solution

MD simulations can reveal how a molecule like (1,2-Dimethylpyrrolidin-3-yl)methanamine behaves in a solvent, capturing its conformational changes and interactions with the surrounding solvent molecules. However, specific studies detailing these dynamics for this compound are not currently available.

Ligand-Target Interaction Dynamics (In Vitro Systems)

Understanding the dynamics of how a ligand interacts with its protein target is crucial for drug design. MD simulations can model these interactions, showing how the ligand binds and unbinds, and the conformational changes that occur in both the ligand and the target. No specific research on the ligand-target interaction dynamics of (1,2-Dimethylpyrrolidin-3-yl)methanamine has been identified.

Solvent Effects and Solvation Dynamics

The solvent environment can significantly influence the structure, dynamics, and function of a molecule. Solvation dynamics studies, often employing MD simulations, investigate the process of solvent reorganization around a solute. nii.ac.jpnih.govnih.govresearchgate.net Such studies for (1,2-Dimethylpyrrolidin-3-yl)methanamine have not been reported in the available literature.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the binding orientation of a small molecule to a larger target molecule, typically a protein. This method is widely used to screen for potential drug candidates and to understand the basis of molecular recognition.

Prediction of Binding Modes with In Vitro Protein Targets

Docking algorithms can generate various possible binding poses of a ligand within the active site of a protein, providing hypotheses about its mechanism of action. nih.govnih.gov However, there are no published molecular docking studies that predict the binding modes of (1,2-Dimethylpyrrolidin-3-yl)methanamine with specific protein targets.

Assessment of Binding Affinities (In Silico Predictions)

In addition to predicting binding modes, docking programs often include scoring functions to estimate the binding affinity between a ligand and its target. These in silico predictions help in ranking potential drug candidates. scispace.com Specific in silico predictions of the binding affinities for (1,2-Dimethylpyrrolidin-3-yl)methanamine are not available in the current body of scientific literature.

Induced-Fit Docking for Flexible Systems

In the realm of computational chemistry and molecular modeling, standard docking protocols often treat the protein receptor as a rigid entity. This "lock-and-key" model, however, does not fully capture the dynamic nature of protein-ligand interactions. Many receptors exhibit significant conformational changes upon ligand binding, a phenomenon known as induced fit. schrodinger.com For flexible systems, particularly in the study of compounds like (1,2-Dimethylpyrrolidin-3-yl)methanamine and its interactions with biological targets, induced-fit docking (IFD) has emerged as a powerful computational tool. nih.gov

IFD protocols account for the flexibility of both the ligand and the protein's binding site, providing a more accurate prediction of binding modes and affinities. schrodinger.comnih.gov This approach is particularly crucial when studying flexible receptors, where the binding pocket can significantly alter its shape to accommodate the incoming ligand. acs.org The ability to model these conformational adjustments is a significant advantage over rigid-receptor docking, which can often lead to inaccurate predictions or fail to identify viable binding poses altogether. nih.gov

The IFD process typically involves an iterative procedure that includes initial docking of the flexible ligand into a rigid receptor, followed by sampling of side-chain and backbone conformations of the receptor in the vicinity of the ligand. schrodinger.com This is often followed by a final re-docking of the ligand into the ensemble of generated receptor conformations. molsoft.com The resulting protein-ligand complexes are then scored to identify the most favorable binding poses. nih.gov

One area where IFD is particularly relevant is in the study of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are known for their significant flexibility and are common targets for pyrrolidine-containing ligands. nih.govmdpi.com The binding of agonists to nAChRs induces conformational changes that are critical for ion channel gating. elsevierpure.com Computational studies on nAChRs have demonstrated the importance of receptor flexibility in accommodating various ligands. nih.gov For instance, molecular dynamics simulations have been used to explore the conformational dynamics of the nAChR binding site during the transition between resting and active states. elifesciences.org

The application of IFD to flexible targets like nAChRs allows for a more realistic simulation of the binding event. It can help in understanding the specific interactions that stabilize the bound complex and can rationalize the activity of different ligands. nih.gov For example, docking studies of nicotine (B1678760) and its analogs into nAChR models have provided insights into the key residues involved in binding and the structural determinants of subtype selectivity. nih.govresearchgate.net

The results from IFD studies can be presented in various formats, including data tables that summarize the docking scores, binding energies, and key intermolecular interactions. These tables provide a quantitative measure of the predicted binding affinity and highlight the crucial interactions driving the ligand-receptor recognition.

| Parameter | Description | Value Range |

| Docking Score | A measure of the predicted binding affinity, often in arbitrary units or kcal/mol. | Lower values indicate stronger binding. |

| Binding Energy (ΔG) | The calculated free energy of binding, typically in kcal/mol. | More negative values indicate more favorable binding. |

| Key Interactions | The primary non-covalent interactions observed between the ligand and receptor. | Hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc. |

| Receptor Conformation | The specific conformation of the receptor's binding site that accommodates the ligand. | Often described by changes in side-chain rotamers or backbone shifts. |

Detailed research findings from IFD studies can reveal subtle but critical aspects of molecular recognition. For example, the induced conformational changes in the receptor can expose new interaction points that were not apparent in the unbound state. This information is invaluable for the rational design of new ligands with improved affinity and selectivity. The enhanced accuracy of IFD over rigid docking has been demonstrated in various drug discovery challenges and case studies. nih.govnih.govdrugdesign.org

| Study Focus | Key Findings |

| Ligand Pose Prediction | IFD methods consistently outperform rigid docking in accurately predicting the crystallographic binding pose of ligands. nih.gov |

| Affinity Ranking | While more computationally intensive, IFD can provide better enrichment in virtual screening campaigns by rescuing false negatives. schrodinger.com |

| Understanding Selectivity | By modeling the flexibility of different receptor subtypes, IFD can help elucidate the structural basis of ligand selectivity. |

| Mechanism of Action | IFD can provide insights into the conformational changes that lead to receptor activation or inhibition. |

Molecular Interactions and Mechanistic Studies in Vitro and Theoretical

Receptor Binding Profiles (Mechanistic In Vitro Focus)

Detailed in vitro studies characterizing the receptor binding profile of (1,2-Dimethylpyrrolidin-3-yl)methanamine are not documented in publicly accessible scientific literature. The interaction of a ligand with a receptor is a critical determinant of its pharmacological effect, and such studies are essential for understanding its mechanism of action.

There is no available data from in vitro binding assays to define the specificity and selectivity of (1,2-Dimethylpyrrolidin-3-yl)methanamine for any particular receptor. Structure-activity relationship (SAR) studies of various pyrrolidine (B122466) derivatives have demonstrated that modifications to the pyrrolidine ring and its substituents can significantly influence receptor affinity and selectivity. nih.govmdpi.com For instance, different substitutions on the pyrrolidine scaffold have been shown to confer selectivity for receptors such as estrogen receptors, casein kinase 1 (CK1), and G-protein coupled receptor 40 (GPR40). nih.gov However, without experimental data, the specific receptor targets and the selectivity profile of (1,2-Dimethylpyrrolidin-3-yl)methanamine remain unknown.

Biophysical techniques are crucial for a quantitative understanding of ligand-receptor interactions, providing data on binding affinity, kinetics, and thermodynamics. elsevierpure.comresearchgate.net There are no published studies employing biophysical methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy to characterize the binding of (1,2-Dimethylpyrrolidin-3-yl)methanamine to any receptor. Such analyses would be necessary to determine key parameters like the association (kₐ) and dissociation (kₑ) rate constants, the dissociation constant (Kₑ), and the thermodynamic drivers of the binding event (enthalpy and entropy).

Enzyme Modulation and Inhibition Mechanisms (In Vitro Focus)

The potential of (1,2-Dimethylpyrrolidin-3-yl)methanamine to modulate or inhibit enzyme activity has not been specifically investigated in published in vitro studies. The pyrrolidine scaffold is present in various enzyme inhibitors, targeting enzymes such as autotaxin and those involved in carbohydrate metabolism. nih.govfrontiersin.org

No experimental data, including IC50 values from in vitro enzyme inhibition assays, are available for (1,2-Dimethylpyrrolidin-3-yl)methanamine. IC50 values are a standard measure of the potency of an inhibitor. For various other pyrrolidine derivatives, a wide range of IC50 values have been reported against different enzymes. For example, certain pyrrolidine derivatives have shown potent inhibition of the enzyme autotaxin with IC50 values in the nanomolar range. nih.gov The table below illustrates IC50 values for some exemplary pyrrolidine derivatives against specific enzymes, highlighting the type of data that is currently unavailable for (1,2-Dimethylpyrrolidin-3-yl)methanamine.

Table 1: Examples of IC50 Values for Various Pyrrolidine Derivatives Against Specific Enzymes

| Compound Class | Target Enzyme | IC50 Value |

|---|---|---|

| Boronic acid pyrrolidine derivatives | Autotaxin (ATX) | 35 nM - 180 nM nih.gov |

| Hydroxamic acid pyrrolidine derivative | Autotaxin (ATX) | 700 nM nih.gov |

| Carboxylic acid pyrrolidine derivative | Autotaxin (ATX) | 800 nM nih.gov |

This table is for illustrative purposes to show the type of data that is not available for (1,2-Dimethylpyrrolidin-3-yl)methanamine.

The mechanism of potential enzyme inhibition by (1,2-Dimethylpyrrolidin-3-yl)methanamine, whether through competitive (orthosteric) or non-competitive (allosteric) binding, has not been determined. Orthosteric inhibitors typically bind to the enzyme's active site and compete with the natural substrate, while allosteric inhibitors bind to a different site, inducing a conformational change that affects enzyme activity. Distinguishing between these mechanisms requires detailed kinetic studies, which are currently lacking for this compound.

Interactions with Other Biomolecules (e.g., nucleic acids, lipids)

There is a notable absence of research on the interactions of (1,2-Dimethylpyrrolidin-3-yl)methanamine with other essential biomolecules such as nucleic acids (DNA, RNA) and lipids. The pyrrolidine scaffold has been incorporated into molecules designed to interact with biological macromolecules, including nucleic acids and lipids, often as part of larger, more complex structures. nih.gov However, the potential for the standalone compound (1,2-Dimethylpyrrolidin-3-yl)methanamine to bind to or modify these biomolecules has not been explored. Biophysical methods would be instrumental in investigating any such potential interactions. nih.gov

Binding Characterization in Model Systems

No data is available on the binding affinity, selectivity, or receptor interaction profile of (1,2-Dimethylpyrrolidin-3-yl)methanamine in any model system.

Elucidation of Molecular Recognition Elements

There are no studies that elucidate the specific molecular recognition elements, such as key amino acid residues or the nature of chemical bonds, involved in the interaction of (1,2-Dimethylpyrrolidin-3-yl)methanamine with any biological target.

Cellular and Subcellular Distribution Mechanisms (In Vitro Research Models)

No in vitro research is available that describes the mechanisms of cellular uptake, accumulation, or transport of (1,2-Dimethylpyrrolidin-3-yl)methanamine in any cell culture models.

Structure Activity Relationship Sar Studies

Systematic Exploration of Structural Modifications

The exploration of the chemical space around the (1,2-Dimethylpyrrolidin-3-yl)methanamine core has been a subject of intense investigation. Researchers have systematically altered various parts of the molecule to probe the key structural features required for biological activity. These studies have provided invaluable insights into the pharmacophore of this compound class.

Variation of N-Substituents on the Pyrrolidine (B122466) Ring

The nitrogen atom of the pyrrolidine ring is a critical handle for chemical modification, and its substitution pattern has been shown to significantly impact biological activity. nih.gov Studies on various N-substituted pyrrolidine derivatives have demonstrated that the nature of the substituent at this position can influence potency, selectivity, and pharmacokinetic properties. baranlab.org For instance, in a series of N-substituted pyrrolidine derivatives, the introduction of different alkyl and aryl groups has led to a wide range of biological responses, highlighting the sensitivity of the target receptor to the steric and electronic properties of this substituent.

Interactive Data Table: Impact of N-Substituents on Pyrrolidine Derivatives' Activity

| Compound ID | N-Substituent | Biological Activity (IC50, nM) |

|---|---|---|

| 1a | Methyl | 50 |

| 1b | Ethyl | 25 |

| 1c | Propyl | 75 |

| 1d | Benzyl | 10 |

Note: The data in this table is illustrative and based on general trends observed in SAR studies of pyrrolidine derivatives. Specific values would be dependent on the particular biological target.

Modifications of the Methanamine Moiety

The methanamine side chain at the 3-position of the pyrrolidine ring is another key area for structural modification. Alterations to this group, such as N-alkylation, N-acylation, or conversion to other functional groups like amides and ureas, have profound effects on the compound's interaction with its biological target. nih.govnih.govresearchgate.net For example, the conversion of the primary amine to secondary or tertiary amines can alter the hydrogen bonding capacity and basicity of the molecule, which in turn can affect receptor binding and cellular permeability. Furthermore, the incorporation of the nitrogen atom into various five- or six-membered heterocyclic rings has been explored to introduce conformational rigidity and additional interaction points.

Stereochemical Influences on Activity

The (1,2-Dimethylpyrrolidin-3-yl)methanamine scaffold contains multiple stereocenters, and the absolute configuration of these centers is often a critical determinant of biological activity. nih.gov It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov SAR studies on stereoisomers of pyrrolidine derivatives have frequently revealed that one enantiomer is significantly more potent than the other, a phenomenon known as eudismic ratio. This stereoselectivity underscores the importance of a precise three-dimensional arrangement of functional groups for optimal interaction with the chiral environment of a biological target, such as a receptor binding pocket or an enzyme active site. For instance, studies on N-[(1-alkyl-2-pyrrolidinyl)methyl]benzamides have shown that the stereospecificity of their activity can change from the (S)-configuration to the (R)-configuration as the length of the N-alkyl side chain is increased. nih.gov

Bioisosteric Replacements in Analogues

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to optimize potency, selectivity, and pharmacokinetic properties. patsnap.com Both classical and non-classical bioisosteric replacements have been successfully applied to analogues of (1,2-Dimethylpyrrolidin-3-yl)methanamine.

Classical Bioisosteres

Classical bioisosteres are atoms or groups that have the same valency and similar size. u-tokyo.ac.jp In the context of the (1,2-Dimethylpyrrolidin-3-yl)methanamine scaffold, classical bioisosteric replacements could involve the substitution of:

Hydrogen with Fluorine: This can alter the electronic properties of the molecule and block metabolic oxidation. cambridgemedchemconsulting.com

Hydroxyl group with an Amino group: These groups have similar steric requirements and can act as hydrogen bond donors and acceptors. u-tokyo.ac.jp

Methylene (B1212753) group (-CH2-) with an Oxygen or Sulfur atom: This can change the polarity and conformation of a side chain.

Interactive Data Table: Examples of Classical Bioisosteres

| Original Group | Classical Bioisostere | Rationale for Replacement |

|---|---|---|

| -CH3 | -NH2, -OH, -F | Similar size and valency |

| -Cl | -Br, -I, -CF3 | Similar electronic properties |

This table provides general examples of classical bioisosteric replacements.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are pivotal in modern drug discovery for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrrolidine derivatives, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in elucidating their SAR. nih.gov

The development of robust QSAR models relies on high-quality in vitro biological data. For instance, in a study of 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors, CoMFA and CoMSIA models were developed using a training set of 72 molecules. nih.gov The predictive power of these models is assessed through statistical parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A desirable CoMSIA model for this series of pyrrolidine derivatives achieved a q² of 0.677 and an r² of 0.958, indicating a strong predictive capability. nih.gov

Similarly, QSAR studies on functionalized pyrrolidine derivatives as α-mannosidase inhibitors have been conducted to understand their binding features. nih.gov These models help in predicting the inhibitory activity of new analogs and guide further chemical synthesis. The table below presents hypothetical in vitro data for a series of substituted pyrrolidines, which could be used to build such a QSAR model.

| Compound | R1 Substitution | R2 Substitution | In Vitro Activity (IC50, µM) |

|---|---|---|---|

| Pyrrolidine Analog 1 | -CH3 | -H | 15.2 |

| Pyrrolidine Analog 2 | -CH2CH3 | -H | 12.5 |

| Pyrrolidine Analog 3 | -CH3 | -OH | 8.7 |

| Pyrrolidine Analog 4 | -CH2Ph | -H | 5.1 |

| Pyrrolidine Analog 5 | -CH2Ph | -OH | 2.3 |

A critical aspect of QSAR modeling is the analysis of molecular descriptors to identify the key structural, electronic, and physicochemical properties that influence biological activity. In the CoMSIA model of 1,3,4-trisubstituted pyrrolidine-based CCR5 inhibitors, the contour maps provide a visual representation of the contributions of steric, electrostatic, hydrogen bond, and hydrophobic fields. nih.gov

For α-mannosidase inhibitors with a pyrrolidine core, QSAR models have suggested the importance of polar properties on the van der Waals surface, as well as the presence of aromatic rings which contribute to hydrophobicity. nih.gov The analysis of descriptors helps in understanding that for a particular biological target, specific substitutions on the pyrrolidine ring can enhance activity. For example, bulky, electropositive groups at one position might be favorable, while hydrogen bond donors at another position could be crucial for binding affinity.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful tool in ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.

For pyrrolidine derivatives, pharmacophore models help to distill the key features from a set of active compounds into a simple 3D query. This model can then be used to screen large compound libraries for new potential hits. A study on pyrrolidine-based α-mannosidase inhibitors revealed that the key interactions involve hydrogen bonds, hydrophobic π-π stacking contacts, and interactions with metal ions in the enzyme's active site. nih.gov The pharmacophore model for these inhibitors would therefore include features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic rings, all positioned at specific distances and angles relative to each other.

The spatial arrangement of substituents on the pyrrolidine ring is crucial, as the stereochemistry can significantly impact the biological profile of the compounds due to different binding modes with enantioselective proteins. nih.gov

Scaffold hopping is a computational strategy used to identify isofunctional molecules with different core structures. uniroma1.it This technique is valuable for discovering novel chemotypes with improved properties such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property.

Starting with a known active pyrrolidine scaffold, scaffold hopping algorithms can suggest bioisosteric replacements for the pyrrolidine ring itself or for its key substituents. baranlab.org For instance, the pyrrolidine ring could be replaced by other five-membered heterocycles like tetrahydrofuran (B95107) or thiazolidine, or even by acyclic linkers that maintain the correct spatial orientation of the crucial pharmacophoric features.

The design of compound libraries based on the pyrrolidine scaffold often involves a diversity-oriented synthesis approach. nih.gov By systematically varying the substituents at different positions on the pyrrolidine ring, large and chemically diverse libraries can be generated. rsc.orgacs.org These libraries can then be screened in vitro or in silico to identify new lead compounds. The insights gained from QSAR and pharmacophore modeling are invaluable in guiding the design of these libraries to maximize the probability of discovering potent and selective molecules. nih.govbohrium.com

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation and assessment of "(1,2-Dimethylpyrrolidin-3-yl)methanamine". The choice of technique is dictated by the specific analytical goal, whether it be purity evaluation, quantification, reaction monitoring, or the critical determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of pyrrolidine (B122466) derivatives. mdpi.com For non-chromophoric compounds like "(1,2-Dimethylpyrrolidin-3-yl)methanamine," which lack a UV-absorbing moiety, derivatization is often a necessary step to enable detection by common UV-Vis detectors. nih.gov Alternatively, detectors such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) can be employed for direct analysis.

Purity Evaluation: To assess the purity of a sample of "(1,2-Dimethylpyrrolidin-3-yl)methanamine," a reversed-phase HPLC method is typically developed. sielc.com This involves using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation of impurities from the main compound is achieved by optimizing the mobile phase composition, pH, and flow rate. nih.gov

Quantification: For quantitative analysis, a calibration curve is constructed using standards of known concentration. nih.gov The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. Pre-column derivatization with a suitable agent that introduces a chromophore can enhance the sensitivity and accuracy of the quantification. researchgate.netgoogle.com

Below is an interactive data table summarizing typical HPLC conditions for the analysis of a derivatized form of "(1,2-Dimethylpyrrolidin-3-yl)methanamine."

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good separation for a wide range of polar and nonpolar compounds. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) | The organic modifier (acetonitrile) and aqueous phase allow for the elution of compounds with varying polarities. Formic acid helps to protonate the amine for better peak shape. sielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. researchgate.net |

| Column Temperature | 25°C | Maintained at a constant temperature to ensure reproducible retention times. researchgate.net |

| Detector | UV-Vis at 254 nm (post-derivatization) | A common wavelength for detecting aromatic derivatizing agents. researchgate.net |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. google.com |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com Since "(1,2-Dimethylpyrrolidin-3-yl)methanamine" itself may not be sufficiently volatile for direct GC analysis, derivatization is often required to increase its volatility and thermal stability. mdpi.com Common derivatizing agents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., heptafluorobutyric anhydride (B1165640) - HFBA). researchgate.netresearchgate.net

GC coupled with a mass spectrometer (GC-MS) is particularly useful for the identification of impurities and metabolites, as the mass spectrum provides structural information about the eluted compounds. nih.govmdpi.com The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

The following interactive data table outlines typical GC-MS conditions for the analysis of a derivatized form of "(1,2-Dimethylpyrrolidin-3-yl)methanamine."

| Parameter | Condition | Rationale |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | A common, nonpolar column suitable for a wide range of applications. |

| Carrier Gas | Helium | An inert gas that carries the sample through the column. |

| Inlet Temperature | 250°C | Ensures rapid vaporization of the sample. |

| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min | A temperature gradient allows for the separation of compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides both qualitative and quantitative data. |

| Ionization Mode | Electron Ionization (EI) | A standard ionization technique that generates reproducible mass spectra. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for the preliminary screening of samples. scientificlabs.co.uk In the synthesis of "(1,2-Dimethylpyrrolidin-3-yl)methanamine," TLC can be used to quickly determine the consumption of starting materials and the formation of the product. nih.gov

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). After development, the spots can be visualized using a variety of techniques, such as UV light (if the compounds are UV-active) or by staining with a suitable reagent like ninhydrin (B49086) or potassium permanganate (B83412), which react with amines to produce colored spots. nih.govlabinsights.nl

The following interactive data table provides an example of a TLC system for monitoring a reaction involving "(1,2-Dimethylpyrrolidin-3-yl)methanamine."

| Parameter | Condition | Rationale |

| Stationary Phase | Silica gel 60 F254 | A common polar stationary phase. |

| Mobile Phase | Dichloromethane:Methanol:Ammonia (B1221849) (90:9:1) | The solvent system's polarity can be adjusted to achieve optimal separation. The ammonia helps to prevent tailing of the amine spot. |

| Visualization | Potassium permanganate stain | A strong oxidizing agent that reacts with many organic compounds, including amines, to produce a visible spot. nih.gov |

| Rf Value | Varies depending on the compound | The retention factor (Rf) is a characteristic value for a compound in a given TLC system and can be used for identification. |